

CPL304110: A Potent and Selective FGFR Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CPL304110 is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in the pathogenesis of various solid tumors, including bladder, gastric, endometrial, and lung cancers.[1][4] As a result, targeting FGFRs has emerged as a promising strategy in oncology.[1] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to **CPL304110** in FGFR-dependent tumor models.

Mechanism of Action

CPL304110 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[5][6] This blockade of FGFR signaling disrupts downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][7] Preclinical studies have shown that **CPL304110** dose-dependently inhibits the phosphorylation of FGFR2 and its downstream effector, ERK.[2][3] The inhibitor has demonstrated a distinctive binding profile, with lower dissociation rates from FGFR1 and FGFR3 compared to FGFR2.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **CPL304110**.

Table 1: In Vitro Inhibitory Activity of **CPL304110** against FGFR Kinases

Kinase	IC50 (nM)
FGFR1	0.75[2][3]
FGFR2	0.5[2][3]
FGFR3	3.05[2][3]

Table 2: Anti-proliferative Activity of **CPL304110** in FGFR-Dependent Cancer Cell Lines

Cell Line	Cancer Type	FGFR Aberration	IC50 (μM)
SNU-16	Gastric	FGFR2 Amplification	0.08564[2][3]
NCI-H1581	Lung	FGFR1 Overexpression	Not Specified
RT-112	Bladder	FGFR3 Dependent	Not Specified
UM-UC-14	Bladder	FGFR3 Dependent	Not Specified
Other Lung, Gastric, Bladder, and Endometrial Cancer Cell Lines with FGFR Aberrations	Various	Amplification, Mutations, Fusions	0.084 - 0.393[9]

Table 3: In Vivo Efficacy of **CPL304110** in Xenograft Models

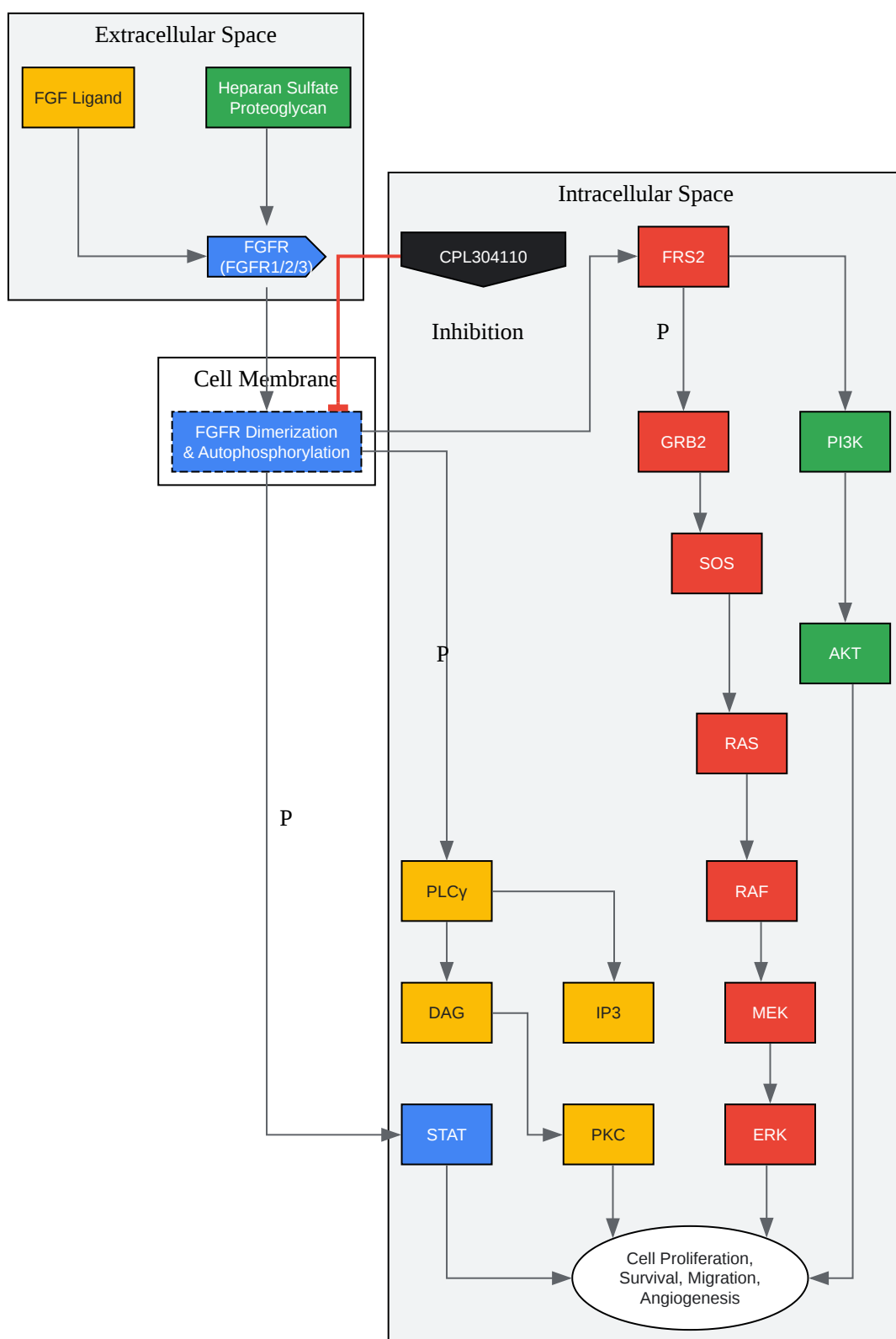
Xenograft Model	Cancer Type	FGFR Aberration	Dosing	Outcome
SNU-16	Gastric	FGFR2 Amplification	Orally	Strong antitumor efficacy[1]
H1581	Lung	FGFR1 Overexpression	Orally	Strong antitumor efficacy[10]
RT-112	Bladder	FGFR3 Dependent	Orally	Strong antitumor efficacy[10]
UM-UC-14	Bladder	FGFR3 Dependent	Orally	Strong antitumor efficacy[10]

Table 4: Selectivity of **CPL304110** against Other Kinases

Kinase	Selectivity Fold over FGFR2
KDR (VEGFR2)	>45[2][3]
Flt3	>345[2][3]
Aurora A	>395[2][3]
PDGFRb	>680[2][3]

Signaling Pathway and Experimental Workflow Diagrams

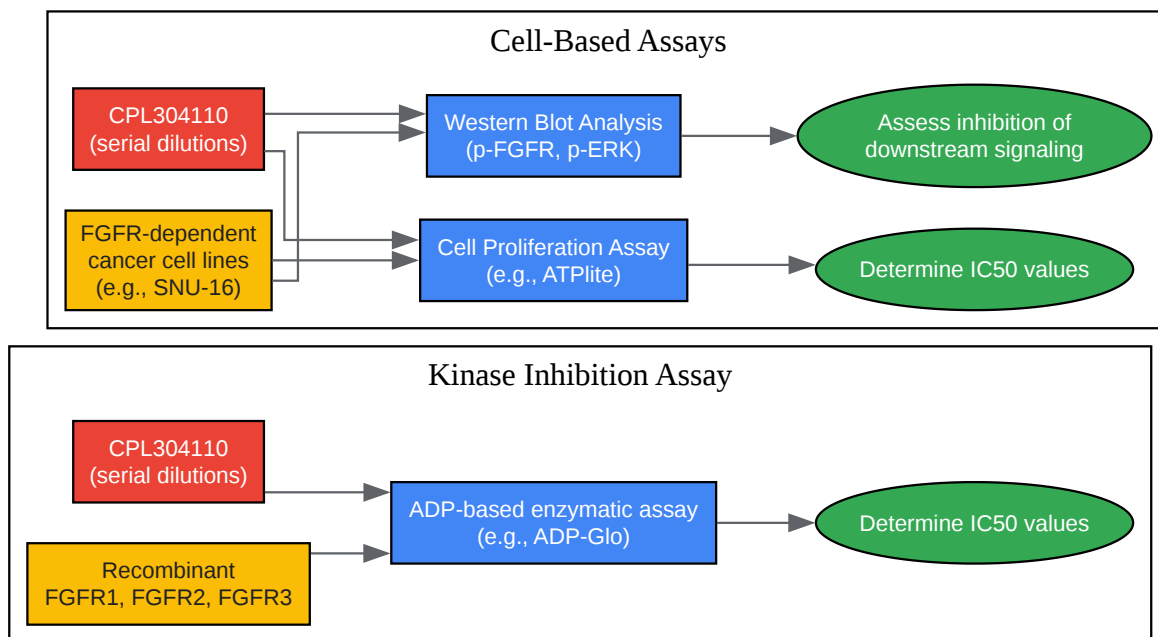
FGFR Signaling Pathway



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Caption: FGFR Signaling Pathway and **CPL304110**'s point of inhibition.

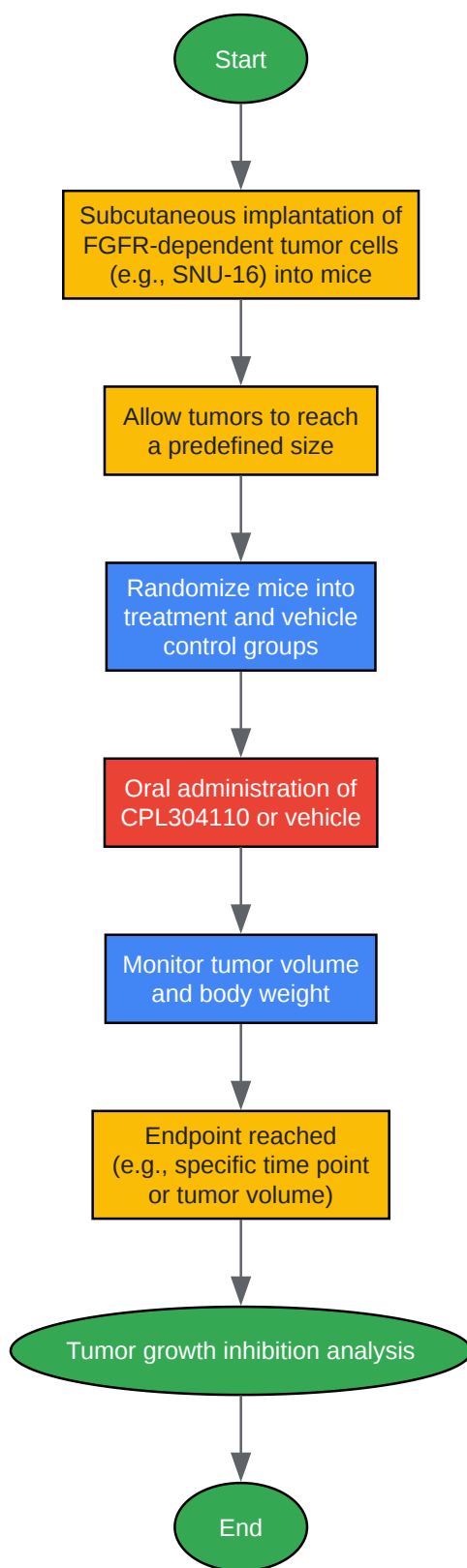
In Vitro Experimental Workflow



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Caption: Workflow for in vitro evaluation of **CPL304110**.

In Vivo Xenograft Model Workflow



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Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **CPL304110** against FGFR kinases is determined using an ADP-based enzymatic assay, such as the ADP-Glo™ Kinase Assay. Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are incubated with a substrate (e.g., a generic tyrosine kinase substrate) and ATP in the presence of varying concentrations of **CPL304110**. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. Subsequently, the amount of ADP produced, which is proportional to the kinase activity, is measured by converting it to ATP and then quantifying the ATP using a luciferase/luciferin reaction. The resulting luminescence is measured, and IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of **CPL304110** are assessed in a panel of human cancer cell lines with and without FGFR aberrations. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of **CPL304110** or a vehicle control. After a 72-hour incubation period, cell viability is determined using a luminescent cell viability assay, such as the ATPlite™ assay, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescence is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis

To confirm the mechanism of action at a cellular level, FGFR-dependent cancer cell lines are treated with various concentrations of **CPL304110** for a short period (e.g., 1-2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for phosphorylated FGFR (p-FGFR) and phosphorylated ERK (p-ERK), as well as total FGFR and total ERK as loading controls. After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A reduction in the levels of p-FGFR and p-ERK in **CPL304110**-treated cells compared to the vehicle control indicates inhibition of the FGFR signaling pathway.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **CPL304110** is evaluated in xenograft models. FGFR-dependent human cancer cells (e.g., SNU-16, H1581, RT-112, or UM-UC-14) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice). When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. **CPL304110** is administered orally, typically once or twice daily, at various dose levels. The vehicle used for the control group is administered on the same schedule. Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2) / 2$. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

Conclusion

CPL304110 is a highly potent and selective inhibitor of FGFR1, 2, and 3 with significant anti-tumor activity in preclinical models of FGFR-dependent cancers. Its oral bioavailability and efficacy in in vivo models support its ongoing clinical development as a targeted therapy for patients with solid tumors harboring FGFR aberrations.^[1] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of FGFR-targeted cancer therapy. A Phase I clinical trial (NCT04149691) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of **CPL304110** in adult subjects with advanced solid malignancies.^{[1][11]}

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